3-Acetylmorphine

Descripción general

Descripción

Métodos De Preparación

La 3-acetilmorfina se puede sintetizar mediante la acetilación de la morfina. El proceso implica reflujo de morfina en anhídrido acético, que primero convierte la morfina en 3-acetilmorfina y luego en 3,6-diacetilmorfina (heroína) . Los métodos de producción industrial suelen implicar reacciones de acetilación similares en condiciones controladas para garantizar la pureza y el rendimiento.

Análisis De Reacciones Químicas

La 3-acetilmorfina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de diferentes productos oxidados, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir la 3-acetilmorfina de nuevo en morfina.

Sustitución: El grupo acetilo se puede sustituir por otros grupos funcionales en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen anhídrido acético para la acetilación y varios agentes oxidantes o reductores para otras transformaciones . Los principales productos formados a partir de estas reacciones son típicamente otros derivados de la morfina o compuestos opioides modificados.

Aplicaciones Científicas De Investigación

La 3-acetilmorfina tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los compuestos opioides.

Biología: Los investigadores la utilizan para comprender las vías metabólicas de la heroína y sus efectos en el cuerpo.

Medicina: Sirve como compuesto de referencia en toxicología forense para detectar el uso de heroína.

Industria: Se utiliza en el desarrollo de nuevos fármacos analgésicos y en el estudio de las interacciones con los receptores opioides

Mecanismo De Acción

La 3-acetilmorfina ejerce sus efectos uniéndose a los receptores μ-opioides en el sistema nervioso central. Debido a su afinidad relativamente débil por estos receptores, sus efectos son menos potentes en comparación con otros opioides como la morfina y la 6-monoacetilmorfina . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la liberación de neurotransmisores, lo que lleva a efectos analgésicos y eufóricos.

Comparación Con Compuestos Similares

La 3-acetilmorfina se compara a menudo con otros compuestos opioides como:

Morfina: El compuesto principal del que se deriva la 3-acetilmorfina.

6-Monoacetilmorfina: Otro metabolito de la heroína con mayor afinidad por los receptores μ-opioides.

Heroína (Diacetilmorfina): El precursor de la 3-acetilmorfina, conocida por sus potentes efectos.

La singularidad de la 3-acetilmorfina radica en su posición intermedia en la vía metabólica de la heroína, proporcionando información sobre la farmacocinética y la dinámica del metabolismo de los opioides .

Actividad Biológica

3-Acetylmorphine (3-AM) is a semi-synthetic opioid derived from morphine, primarily recognized for its role as a metabolite of heroin. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications in opioid research and therapy.

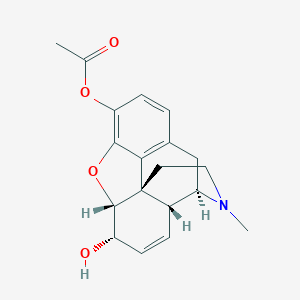

Chemical Structure and Synthesis

This compound is characterized by the acetylation of the hydroxyl group at the 3-position of morphine. The synthesis of 3-AM can occur through various chemical reactions, including the acetylation of morphine using acetic anhydride or acetyl chloride. This modification enhances its lipophilicity compared to morphine, which influences its pharmacokinetic properties.

Pharmacological Properties

Opioid Receptor Affinity and Activity

This compound exhibits significant affinity for opioid receptors, particularly the μ-opioid receptor (MOR). Its binding characteristics are crucial for understanding its analgesic effects and potential for abuse. Research indicates that 3-AM has a higher potency than morphine in certain contexts due to its rapid conversion to morphine in vivo, which contributes to its overall effects on pain modulation.

| Compound | μ-Receptor Affinity | Potency (relative to morphine) |

|---|---|---|

| Morphine | High | 1 |

| This compound | Higher | >1 |

Metabolism and Pharmacokinetics

Upon administration, this compound is rapidly metabolized to morphine through deacetylation. This metabolic pathway is significant as it determines both the efficacy and safety profile of the compound. Studies show that the rate of conversion can vary based on factors such as route of administration and individual metabolic differences.

- Metabolic Pathway:

- Administration: Intravenous (IV) or oral

- Primary Metabolite: Morphine

- Enzymes Involved: Esterases in plasma and liver

Case Studies and Clinical Implications

Heroin Use Disorder

The role of this compound in heroin use disorder has been extensively studied. It serves as a critical marker for heroin consumption due to its rapid conversion to morphine. Research indicates that individuals with a history of heroin use exhibit altered metabolic profiles, with increased levels of morphine glucuronides (M6G and M3G) observed in their systems compared to non-users.

- Study Findings:

- Increased M6G levels correlate with chronic heroin use.

- Variations in glucuronidation can influence pain management strategies in opioid-dependent patients.

Analytical Detection

Forensic toxicology often employs detection methods for this compound as a means to confirm heroin use. Gas chromatography-mass spectrometry (GC-MS) is commonly utilized due to its sensitivity and specificity in identifying this compound alongside its metabolites.

Propiedades

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3-6,12-14,18,22H,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLREHXYJDLZOU-LEPYJNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183774 | |

| Record name | 3-Monoacetylmorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-28-3, 29593-26-8 | |

| Record name | 3-Acetylmorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5140-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O(3)-Monoacetylmorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoacetylmorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Monoacetylmorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,7S,12bS)-7-hydroxy-3-methyl-2,3,4,4aR,7,7aR-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MONOACETYLMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7243EY5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between morphine, heroin, and 3-O-acetylmorphine?

A1: 3-O-acetylmorphine is a morphine derivative, like heroin (diacetylmorphine). Morphine contains two hydroxyl groups that can undergo acetylation. Heroin is the product of morphine acetylation at both the 3- and 6- positions. 3-O-acetylmorphine is specifically acetylated at the 3-hydroxyl group of morphine. [, , ]

Q2: How does the acetylation at the 3-position in 3-O-acetylmorphine influence its pharmacological activity compared to morphine?

A2: 3-O-acetylmorphine exhibits antinociceptive activity similar to 3-O-acetylmorphine and heroin, suggesting that acetylation at the 3-position plays a key role in its analgesic properties. [] One study found that 3-O-acetylmorphine-6-O-sulfate, another derivative, displays potent, centrally-acting opioid effects. []

Q3: Can 3-O-acetylmorphine be found naturally in opium?

A3: While 3-O-acetylmorphine is a known product of heroin metabolism, research indicates that it can also form, along with other acetylated morphine and codeine derivatives, during traditional Hmong folk remedies that involve heating opium with aspirin and acetaminophen. []

Q4: How stable is 3-O-acetylmorphine in biological matrices?

A4: 3-O-acetylmorphine can hydrolyze in aqueous solutions, but the rate varies depending on the pH. One study using high-performance capillary electrophoresis (HPCE) investigated the hydrolysis of morphine derivatives, including 3-O-acetylmorphine, and could quantify its decomposition rate and electrophoretic mobility. []

Q5: What analytical techniques are commonly employed to identify and quantify 3-O-acetylmorphine?

A5: Several analytical methods have proven successful in detecting and quantifying 3-O-acetylmorphine. These include:

Q6: What spectroscopic data are available for characterizing 3-O-acetylmorphine?

A6: Researchers have used a range of spectroscopic methods to characterize 3-O-acetylmorphine:

Q7: Has there been research on developing opioid codrugs that include 3-O-acetylmorphine?

A7: While the provided research doesn't specifically mention 3-O-acetylmorphine in codrugs, scientists have explored combining other opioid molecules, such as codeine and morphine, with adjuvant drugs like gabapentin, S-(-)-nornicotine, and ketamine to improve pain management. These codrugs aim to enhance analgesic effects, prolong pain relief, and potentially mitigate opioid-related side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.